molecular formula C6H3BrClF2NO B12089134 5-Bromo-2-chloro-3-(difluoromethoxy)pyridine

5-Bromo-2-chloro-3-(difluoromethoxy)pyridine

Cat. No.: B12089134
M. Wt: 258.45 g/mol
InChI Key: SKFSXKVYRPHGJE-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-(difluoromethoxy)pyridine is a heterocyclic organic compound with the molecular formula C6H3BrClF2NO. This compound is characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a pyridine ring. It is used in various chemical syntheses and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-(difluoromethoxy)pyridine typically involves halogenation and methoxylation reactions. One common method starts with 2-chloro-5-bromopyridine, which undergoes a nucleophilic substitution reaction with difluoromethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-(difluoromethoxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products

The major products depend on the type of reaction. For example, nucleophilic substitution with an amine can yield 5-amino-2-chloro-3-(difluoromethoxy)pyridine, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-chloro-3-(difluoromethoxy)pyridine is used as a building block for synthesizing more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It can serve as a precursor for bioactive molecules that interact with specific enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives can act as inhibitors or modulators of various biological targets, including kinases and G-protein-coupled receptors.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-(difluoromethoxy)pyridine and its derivatives depends on their specific molecular targets. Generally, these compounds can interact with enzymes, receptors, or other proteins, altering their activity. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-3-methoxypyridine
  • 5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine
  • 5-Bromo-2-chloro-3-(fluoromethoxy)pyridine

Uniqueness

5-Bromo-2-chloro-3-(difluoromethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms along with a difluoromethoxy group. This combination of substituents imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. The difluoromethoxy group, in particular, enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in drug design.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

5-bromo-2-chloro-3-(difluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2NO/c7-3-1-4(12-6(9)10)5(8)11-2-3/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFSXKVYRPHGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1OC(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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